3-Hydroxy-1-indanone
Overview
Description
3-Hydroxy-1-indanone is a chemical compound that is part of the indanone family, characterized by a hydroxyl group at the third position and a ketone group at the first position of the indane ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
Several methods have been developed for the synthesis of 3-Hydroxy-1-indanone and its derivatives. Asymmetric rhodium-catalyzed hydroacylation has been used to synthesize 3-substituted indanones with high conversions and enantioselectivity . A copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde has been reported as a facile and efficient method to synthesize 3-hydroxy-1-indanones under mild conditions . Additionally, Brønsted acid-catalyzed tandem cyclization has been employed to synthesize 3-alkoxy and 3-sulfamido indanones from in-situ generated 3-hydroxy indanones . Rhodium-catalyzed asymmetric intramolecular 1,4-addition has also been used to synthesize chiral 3-aryl-1-indanones . Furthermore, Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with alkenes have been utilized to synthesize indanone derivatives via a formal [4 + 1] cycloaddition .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-1-indanone and its derivatives has been characterized using various techniques. X-ray diffraction has been used to determine the crystal structure of related compounds, revealing details such as ring conformations and intermolecular hydrogen bonding . Spectroscopic methods, including IR and NMR, have been employed to investigate the molecular and electronic structure of potassium 3-oxo-2,3-dihydro-1H-inden-4-olate, a related compound .
Chemical Reactions Analysis
3-Hydroxy-1-indanone can undergo various chemical reactions. It has been shown to participate in Brønsted acid-catalyzed allylic substitution reactions . Biotransformation using bacterial strains expressing naphthalene dioxygenase and toluene dioxygenase has been examined, leading to the hydroxylation of 1-indanone to 3-hydroxy-1-indanone . The phenylmercury derivatives of hydroxymethylene-substituted 1-indanones have been synthesized, indicating the reactivity of the hydroxyl group in the presence of heavy metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-1-indanone derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The chelate structure of potassium 3-oxo-2,3-dihydro-1H-inden-4-olate has been shown to affect its spectral properties and reactivity . The crystal structure analysis of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene has provided insights into the conformation of the rings and the presence of intermolecular hydrogen bonding, which can influence the compound's stability and reactivity .
Scientific Research Applications
Excited-State Intramolecular Proton Transfer
3-Hydroxy-1-indanone, related to 7-hydroxy-1-indanone, has been studied in the context of excited-state intramolecular proton transfer (ESIPT). ESIPT is a process where a proton is transferred within a molecule upon excitation. Research on 7-hydroxy-1-indanone has shown unique tautomer emissions, contributing to the development of white light generation in a single ESIPT system. This finding is significant for advancements in organic light-emitting diodes (OLEDs) (Tang et al., 2011).
Synthesis Methods
A copper-catalyzed intramolecular annulation method has been developed for the synthesis of 3-hydroxy-1-indanones. This approach provides a straightforward and efficient pathway to produce these compounds under mild conditions, with good to excellent yields (He et al., 2018).
Fungal Biotransformation
Fungi, such as Penicillium brasilianum, have shown the ability to use 1-indanone as a substrate, leading to the production of compounds like (-)-(R)-3-hydroxy-1-indanone. This demonstrates the potential of using fungal biotransformations for the production of specific organic compounds (Fill et al., 2012).
Bacterial Biotransformation
Bacterial strains expressing enzymes like naphthalene dioxygenase have been used to biotransform 1-indanone to hydroxyindanones. This method represents a direct and alternative route to chemical synthesis for producing compounds like 3-hydroxy-1-indanone (Resnick et al., 1994).
Biomass-Derived Compound Studies
The energetic and structural properties of biomass-derived compounds, including variants of hydroxy-1-indanones, have been studied. These studies include the determination of enthalpies of combustion and sublimation, which are crucial for understanding their thermodynamic properties (Ribeiro da Silva & Ribeiro da Silva, 2020).
Potential in Treating Neurological Conditions
Indanone derivatives, such as 2-benzylidene-1-indanone, have been investigated for their potential in treating neurological conditions. While not directly studying 3-hydroxy-1-indanone, this research points to the broader therapeutic potential of indanone derivatives (Janse van Rensburg et al., 2019).
Safety And Hazards
3-Hydroxy-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
3-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBZGMJWBBQSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949750 | |
Record name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-indanone | |
CAS RN |
26976-59-0 | |
Record name | 2,3-Dihydro-3-hydroxy-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26976-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Indanone, 3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.